molecular formula C12H9BrN6O2 B3015452 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893917-14-1

2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B3015452
CAS No.: 893917-14-1
M. Wt: 349.148
InChI Key: DERMOUVNSOWHFU-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound that has garnered interest in scientific research due to its unique structural features and potential applications. This compound contains a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route generally includes the formation of the triazolopyrimidine core followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:

    2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    2-[3-(4-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.

    2-[3-(4-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide: The presence of a methyl group can alter its chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O2/c13-7-1-3-8(4-2-7)19-11-10(16-17-19)12(21)18(6-15-11)5-9(14)20/h1-4,6H,5H2,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERMOUVNSOWHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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